molecular formula C21H20ClN3O3S B1227643 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide

Cat. No. B1227643
M. Wt: 429.9 g/mol
InChI Key: BOSYZTKWXLWSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide is a sulfonamide.

Scientific Research Applications

Electrophoresis and Quality Control in Pharmaceuticals

Nonaqueous capillary electrophoresis has been used for the separation of imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This technique, due to its simplicity and effectiveness, shows promise for quality control in pharmaceuticals (Ye et al., 2012).

Cardiac Electrophysiological Activity

Compounds similar to 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide have been evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potential as class III agents, indicating a potential application in cardiac therapeutics (Morgan et al., 1990).

Metabolic Pathways and Drug Development

Studies on the metabolic fate and disposition of similar compounds, such as GDC-0449, have provided insights into the metabolism of drugs with similar structures. These studies are crucial for understanding the pharmacokinetics of new drugs in development (Yue et al., 2011).

Anti-Tumor Activity

Compounds like MGCD0103, which share structural similarities, have been investigated for their anti-tumor activity. MGCD0103, an orally bioavailable histone deacetylase (HDAC) inhibitor, has shown significant antitumor activity in vivo, highlighting the potential of structurally related compounds in cancer treatment (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

Research has shown that certain benzamide derivatives have potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

properties

Product Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClN3O3S/c1-29(27,28)25(15-16-5-9-18(22)10-6-16)20-11-7-17(8-12-20)21(26)24-14-19-4-2-3-13-23-19/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

BOSYZTKWXLWSQJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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